An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin
An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Deacetylsclerotiorin is a chloroazaphilone, a class of fungal polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specialized metabolite. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. This document details the producing fungal organisms, outlines a general methodology for its extraction and purification, and presents its known physicochemical properties.
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of colors and are often responsible for the pigmentation of the fungi that produce them. Scientific interest in azaphilones is driven by their diverse and potent biological activities, which include antifungal, anti-inflammatory, and antitumor properties. (-)-Deacetylsclerotiorin is a specific member of this family, closely related to the more widely studied sclerotiorin. This guide focuses on the available technical information regarding its discovery and isolation.
Discovery and Producing Organism
(-)-Deacetylsclerotiorin (CAS number 61248-35-9) has been identified as a secondary metabolite produced by the fungus Bartalinia robillardoides strain LF550.[1] While its name suggests a biosynthetic relationship with sclerotiorin, which is famously produced by Penicillium species like P. sclerotiorum and P. multicolor, the documented isolation of (-)-Deacetylsclerotiorin has been from a different fungal genus.[2][3] More recent biosynthetic studies on sclerotiorin-like metabolites in Penicillium meliponae have further elucidated the genetic pathways responsible for the production of this class of compounds, though they did not specifically detail the isolation of (-)-Deacetylsclerotiorin.[4]
Table 1: Physicochemical Properties of (-)-Deacetylsclerotiorin
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClO₄ | [3][5] |
| Molecular Weight | 348.8 g/mol | [3] |
| IUPAC Name | (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione | [3][5] |
| CAS Number | 61248-35-9 | [1][3][5][6] |
Experimental Protocols: Isolation and Purification
Fungal Cultivation
A pure culture of the producing organism, such as Bartalinia robillardoides strain LF550, is required.
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Media Preparation: A suitable liquid or solid medium is prepared to support fungal growth and secondary metabolite production. Common media for azaphilone production include Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.
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Inoculation: The sterile medium is inoculated with a spore suspension or mycelial plugs of the fungus.
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Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and light (often in darkness to promote pigmentation) for a period of several days to weeks.
Extraction of Metabolites
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Harvesting: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration.
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Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.
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Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification
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Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
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Column Chromatography: An initial separation is often performed using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).
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High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
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Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
Biological Activity
Detailed studies on the specific biological activities of (-)-Deacetylsclerotiorin are limited in publicly accessible literature. However, based on the known activities of the broader azaphilone and sclerotiorin class of compounds, it is plausible that (-)-Deacetylsclerotiorin may exhibit similar properties. Sclerotiorin itself has been reported to have anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities.[4] Further research is required to determine the specific bioactivity profile and potency of (-)-Deacetylsclerotiorin.
Conclusion
(-)-Deacetylsclerotiorin is a structurally defined chloroazaphilone with a known fungal origin. While its discovery has been documented, a comprehensive understanding of its biological activities and potential applications remains an area for future investigation. The general protocols for the isolation of azaphilones provide a solid foundation for obtaining this compound for further study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other related fungal secondary metabolites.
References
- 1. Deacetylsclerotiorin, (-)- Immunomart [immunomart.com]
- 2. bio-fount.com [bio-fount.com]
- 3. Deacetylsclerotiorin, (-)- | C19H21ClO4 | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEACETYLSCLEROTIORIN, (-)- [drugfuture.com]
- 6. Deacetylsclerotiorin, (-)- | CymitQuimica [cymitquimica.com]
